molecular formula C12H11ClN2 B058712 (5-(4-Chlorophenyl)pyridin-3-yl)methanamine CAS No. 1260180-20-8

(5-(4-Chlorophenyl)pyridin-3-yl)methanamine

Cat. No. B058712
M. Wt: 218.68 g/mol
InChI Key: KHKZPUDQLZYPFB-UHFFFAOYSA-N
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Description

  • (5-(4-Chlorophenyl)pyridin-3-yl)methanamine is a chemical compound of interest in various research domains due to its unique structure and properties. It's part of a larger family of compounds that have been extensively studied for their molecular structure and potential applications.

Synthesis Analysis

  • The synthesis of related compounds often involves reactions such as condensation or cycloaddition. For instance, a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, a related compound, was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating the complexity and specificity of these synthesis processes (Bucci et al., 2018).

Molecular Structure Analysis

  • The molecular structure of such compounds is often explored through methods like Density Functional Theory (DFT) and X-Ray Diffraction (XRD). For example, the molecular structure of a similar compound, (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, was confirmed using XRD (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

  • Chemical reactions involving (5-(4-Chlorophenyl)pyridin-3-yl)methanamine-related compounds are diverse. The reactivity and interaction with other molecules are often explored using methods like NBO analysis and Molecular Electrostatic Potential (MEP) mapping, as seen in studies of similar compounds (Sivakumar et al., 2021).

Physical Properties Analysis

  • The physical properties such as melting points, solubility, and crystalline structure are critical for understanding the applications of these compounds. For instance, the crystalline structure of closely related compounds has been analyzed to understand their stability and reactivity (Lakshminarayana et al., 2009).

Chemical Properties Analysis

  • The chemical properties, including reactivity, stability, and potential for forming derivatives, are key areas of interest. Studies often focus on how structural variations affect these properties. For example, the synthesis and characterization of triazole derivatives provide insights into the chemical versatility of these compounds (Bekircan et al., 2008).

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have been re-evaluated for their selectivity and potency. The study highlights the importance of careful in vitro assessment to predict drug-drug interactions facilitated by various CYP isoforms. Chemicals similar in structure to the compound of interest may serve as selective inhibitors for specific CYP isoforms, playing a critical role in understanding drug metabolism and interactions (Khojasteh et al., 2011).

Synthesis of Antithrombotic Drugs

Developments in the synthesis of antithrombotic drugs, such as (S)-clopidogrel, demonstrate the significance of certain chemical structures in pharmaceutical applications. Though not directly related to the specific compound, this research shows how structural elements, including chlorophenyl groups, contribute to the potent activity of drugs against platelet aggregation and thrombosis (Saeed et al., 2017).

Environmental Impact of Organochlorine Compounds

The emission and environmental impact of organochlorine compounds, including chlorophenols, have been assessed to understand their toxicity and persistence in aquatic environments. These compounds exhibit moderate to considerable toxicity towards mammalian and aquatic life, highlighting the need for research on biodegradation and the environmental fate of chlorinated chemicals (Krijgsheld & Gen, 1986).

Medicinal and Chemosensing Applications

Pyridine derivatives, closely related to the compound in focus, play crucial roles in medicinal chemistry due to their biological activities, including antifungal, antibacterial, and anticancer properties. Additionally, these derivatives have been used as chemosensors for the detection of various species, showcasing the versatility of pyridine structures in scientific research (Abu-Taweel et al., 2022).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “(5-(4-Chlorophenyl)pyridin-3-yl)methanamine” can be found online . This document provides information on the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

[5-(4-chlorophenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKZPUDQLZYPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622290
Record name 1-[5-(4-Chlorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Chlorophenyl)pyridin-3-yl)methanamine

CAS RN

1260180-20-8
Record name 1-[5-(4-Chlorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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